molecular formula C11H15ClN2 B13200301 4-Chloro-6-cyclobutyl-2-(propan-2-YL)pyrimidine

4-Chloro-6-cyclobutyl-2-(propan-2-YL)pyrimidine

Cat. No.: B13200301
M. Wt: 210.70 g/mol
InChI Key: FILIUWPPQAVSLA-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 4, a cyclobutyl substituent at position 6, and an isopropyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science.

  • Chloro group at position 4 enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions.
  • Isopropyl group at position 2 contributes to hydrophobicity and may stabilize the molecule through van der Waals interactions .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

4-chloro-6-cyclobutyl-2-propan-2-ylpyrimidine

InChI

InChI=1S/C11H15ClN2/c1-7(2)11-13-9(6-10(12)14-11)8-4-3-5-8/h6-8H,3-5H2,1-2H3

InChI Key

FILIUWPPQAVSLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=N1)Cl)C2CCC2

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table compares 4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine with key analogs based on substituents, molecular weight, and similarity scores derived from structural databases :

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Similarity Score
This compound Cl (4), Cyclobutyl (6), Isopropyl (2) C₁₁H₁₄ClN₂ 209.69 Reference
4-Chloro-2-methyl-6-phenylpyrimidine Cl (4), Methyl (2), Phenyl (6) C₁₁H₁₀ClN₂ 205.66 0.83
4-Chloro-6-isopropylpyrimidin-2-amine Cl (4), Isopropyl (6), NH₂ (2) C₇H₁₁ClN₃ 172.64 0.81
4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine Cl (4), Methyl (6), 4-MePh (2) C₁₂H₁₂ClN₂ 219.69 0.75
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine Cl (4), 6-Cl-pyridin-3-yl (2), Me (6) C₁₀H₇Cl₂N₃ 256.09 N/A

Key Observations :

  • Steric Effects : The cyclobutyl group in the target compound introduces greater steric hindrance compared to phenyl or methyl substituents in analogs like 4-Chloro-2-methyl-6-phenylpyrimidine .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies on pyrimidine derivatives highlight the role of substituents in modulating electronic properties:

  • Chloro Substituent : Increases electron-withdrawing effects, lowering the electron density at the pyrimidine ring and favoring reactions with nucleophiles (e.g., Suzuki couplings) .
  • Cyclobutyl vs.
  • Noncovalent Interactions: The isopropyl group participates in van der Waals interactions, while chloro groups may engage in halogen bonding, as demonstrated in studies using Multiwfn software .

Research Findings and Data Gaps

  • Synthetic Challenges : Introducing cyclobutyl groups requires specialized reagents (e.g., cyclobutanecarboxylic acid derivatives), making the target compound less accessible than methyl- or phenyl-substituted analogs .
  • Experimental Data Needs : Direct studies on solubility, thermal stability, and biological activity are lacking but critical for industrial applications.

Biological Activity

4-Chloro-6-cyclobutyl-2-(propan-2-YL)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the compound's biological activity, including its mechanism of action, effects on cellular processes, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of protein kinases . Protein kinases play a crucial role in various cellular functions by catalyzing the transfer of phosphate groups from ATP to specific amino acids in protein substrates. This phosphorylation is vital for regulating cell growth, differentiation, and metabolism .

Target Enzymes

  • Protein Kinases : The compound has been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity and leading to altered cellular signaling pathways.
  • Colchicine Binding Site Inhibition : Related compounds have demonstrated potent antiproliferative activities by targeting the colchicine binding site on tubulin, affecting microtubule dynamics .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth effectively. For instance, structural analogs have been reported to achieve IC50 values as low as 1.1 nM against human cancer cell lines, demonstrating enhanced potency compared to previous lead compounds .

Cellular Effects

The compound influences several cellular processes:

  • Cell Cycle Arrest : It can induce G2/M phase arrest in cancer cells, thus preventing further cell division.
  • Apoptosis Induction : By inhibiting key signaling pathways, the compound promotes programmed cell death in malignant cells.
  • Migration Inhibition : It has been shown to inhibit the migration of tumor cells, potentially reducing metastasis .

Case Studies and Experimental Data

Recent studies have provided insights into the compound's efficacy and safety profile:

  • In Vitro Studies : Various concentrations were tested on different cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with minimal cytotoxicity at lower doses.
  • In Vivo Models : Animal studies demonstrated significant tumor growth inhibition rates ranging from 42% to 65% at specified dosages (5 mg/kg and 10 mg/kg) in xenograft models .
  • Structure-Activity Relationship (SAR) : Extensive SAR studies have identified key structural features that enhance biological activity, such as specific substitutions on the pyrimidine ring that improve binding affinity to target enzymes .

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